2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Bromination: The quinoline core can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Esterification: The carboxylic acid group on the quinoline can be esterified with 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Alcohol Derivative: Formed by the reduction of the ester group.
Substituted Quinoline: Formed by nucleophilic substitution of the bromo group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: Potential use in the development of anticancer agents.
Medicine
Drug Development: Could be explored for its potential as a therapeutic agent due to its unique structural features.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro and bromo groups may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylate Derivatives: Other derivatives with similar structural features.
Uniqueness
Structural Features: The presence of both nitro and bromo groups, along with the ester linkage, makes this compound unique.
Potential Biological Activity: The combination of these functional groups may result in unique biological activities not seen in other quinoline derivatives.
Properties
CAS No. |
355421-47-5 |
---|---|
Molecular Formula |
C25H16BrClN2O5 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3 |
InChI Key |
NRYDBXWTCSIPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.